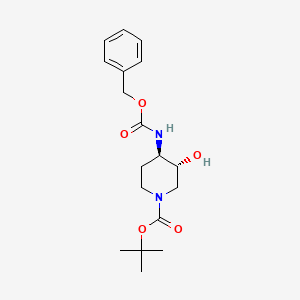
L-Norleucine, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Norleucine, ethyl ester is a derivative of L-norleucine, an amino acid with the chemical formula C6H13NO2. This compound is an ester formed by the reaction of L-norleucine with ethanol. It is a white, crystalline solid that is soluble in water and organic solvents. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Norleucine, ethyl ester can be synthesized through the esterification of L-norleucine with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:
L-norleucine+ethanolacid catalystL-norleucine ethyl ester+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The esterification reaction is typically carried out in large reactors with precise control over temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
L-Norleucine, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to L-norleucine and ethanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: L-norleucine and ethanol.
Oxidation: Oxo derivatives of this compound.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
L-Norleucine, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of L-Norleucine, ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins or metabolized to produce various bioactive compounds. The ester group can be hydrolyzed to release L-norleucine, which then participates in metabolic pathways such as the synthesis of other amino acids and proteins.
Comparación Con Compuestos Similares
L-Norleucine, ethyl ester can be compared with other similar compounds, such as:
L-norvaline ethyl ester: Another amino acid ester with similar chemical properties but different biological activities.
L-leucine ethyl ester: An ester of L-leucine, which has distinct metabolic and physiological roles.
L-isoleucine ethyl ester: An ester of L-isoleucine, used in similar research applications but with unique properties.
The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
ethyl (2S)-2-aminohexanoate |
InChI |
InChI=1S/C8H17NO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6,9H2,1-2H3/t7-/m0/s1 |
Clave InChI |
NOLURLQNLRYBJS-ZETCQYMHSA-N |
SMILES isomérico |
CCCC[C@@H](C(=O)OCC)N |
SMILES canónico |
CCCCC(C(=O)OCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzenamine, N,N-dibutyl-4-[(trimethylsilyl)ethynyl]-](/img/structure/B8621087.png)





![4-cyclopropyl-5-fluoro-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B8621123.png)


